p38α Enzyme Potency: DP-802 vs. ATP‑Competitive Reference SB203580
DP-802 inhibits p38α with an IC50 of 9 nM [1][2]. In the same biochemical assay format, the widely used ATP‑competitive p38 inhibitor SB203580 exhibits an IC50 of 50 nM [3]. Thus DP-802 is approximately 5.6‑fold more potent on the isolated enzyme, providing a lower concentration working range for cellular and in vivo studies.
| Evidence Dimension | Enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | SB203580 IC50 = 50 nM |
| Quantified Difference | 5.6‑fold lower IC50 for DP-802 |
| Conditions | Isolated p38α kinase biochemical assay |
Why This Matters
A 5‑fold potency advantage reduces the amount of compound required for target engagement, lowering cost per experiment and minimizing solvent burden in cell‑based assays.
- [1] RCSB PDB. 3NNW: IC50 = 9 nM. Binding MOAD entry. View Source
- [2] Binding MOAD. IC50 data for 3NNW. View Source
- [3] Cuenda A, et al. SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 1995;364(2):229‑233. IC50 = 50 nM. View Source
